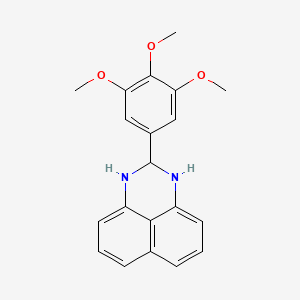
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexyl chain, a phenyl-thiazole moiety, and an acetate group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Thiazole Ring: The chromen-2-one intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Hexyl Chain Addition: The hexyl chain can be introduced via alkylation reactions using hexyl halides.
Acetylation: Finally, the acetate group is introduced through acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-thiazole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, piperidine.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl-thiazole moiety.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-infective agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The phenyl-thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
6-hexyl-2-oxo-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a phenyl group.
6-hexyl-2-oxo-3-(4-phenyl-1,3-oxazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate lies in its combination of a phenyl-thiazole moiety with a chromen-2-one core and an acetate group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
302939-87-3 |
|---|---|
Fórmula molecular |
C26H25NO4S |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)25-27-22(16-32-25)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3 |
Clave InChI |
KZPVCPTVMAIORF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703531.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)



![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11703557.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11703558.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
